molecular formula C20H21NO4S B2804805 N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1428371-35-0

N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2804805
CAS RN: 1428371-35-0
M. Wt: 371.45
InChI Key: AGPXTCNQEDHTQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Bioisosteric Replacements and Analgesic Properties

Research on bioisosteric replacements, where the phenyl ring of benzyl fragments in certain compounds is replaced with heterocycles like furan and thiophene, indicates that such modifications can significantly impact pharmacological properties, including analgesic activity. Specifically, the substitution of the phenyl ring with heterocycles like pyridine was shown to increase analgesic properties, whereas replacements with furan or thiophene resulted in a decrease in activity (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis and Reactivity of Heterocyclic Compounds

The synthesis and reactivity of compounds containing furan and thiophene rings have been explored extensively. For example, studies have shown that certain reactions involving furan- and thiophene-based compounds can lead to the creation of complex heterocyclic structures, which are valuable in medicinal chemistry and material science. These reactions often involve transformations that yield highly functionalized compounds with potential for various applications (Maruoka, Yamagata, & Yamazaki, 2001).

Pharmacological Applications

Although specific studies on N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide were not identified, research into similar compounds reveals a broad interest in exploring the pharmacological potential of heterocyclic compounds. For instance, the study of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses demonstrates the significant therapeutic potential of compounds with furan moieties in antiviral therapy (Yongshi et al., 2017).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-23-17-6-3-7-18(24-2)19(17)20(22)21(13-15-9-11-25-14-15)10-8-16-5-4-12-26-16/h3-7,9,11-12,14H,8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPXTCNQEDHTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

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